(S)-Mevalonic acid

説明

This compound has been reported in Brassica napus with data available.

Structure

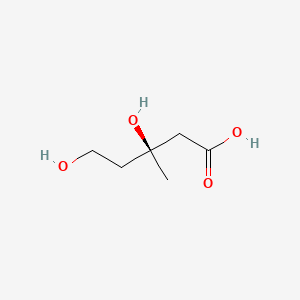

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186187 | |

| Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32451-23-3 | |

| Record name | (3S)-3,5-Dihydroxy-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Mevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Insignificance of (S)-Mevalonic Acid and the Paramount Importance of its (R)-Enantiomer in Cellular Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the biological significance of mevalonic acid, with a crucial clarification regarding its stereochemistry. It is exclusively the (R)-enantiomer of mevalonic acid that serves as a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic cascade essential for the synthesis of a vast array of critical biomolecules. The (S)-enantiomer of mevalonic acid is biologically inert and does not participate in this pathway. This document will provide an in-depth exploration of the mevalonate pathway, its regulation, the diverse functions of its products, and its implications in health and disease. Detailed experimental protocols for key assays and quantitative data on pathway components are also presented to support researchers in this field.

Introduction: The Stereospecificity of the Mevalonate Pathway

Mevalonic acid is a chiral molecule existing in two mirror-image forms, or enantiomers: (R)-mevalonic acid and (S)-mevalonic acid. In the realm of biological systems, such stereochemical distinctions are often absolute. The enzymes of the mevalonate pathway exhibit strict stereospecificity, exclusively recognizing and processing (R)-mevalonic acid.[1] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme of the pathway, stereospecifically reduces HMG-CoA to produce only (R)-mevalonate.[2] Consequently, this compound has no known biological significance within this central metabolic route. Therefore, for the remainder of this guide, any reference to "mevalonic acid" in a biological context implies the (R)-enantiomer.

The mevalonate pathway, also known as the isoprenoid pathway, is a nearly universal metabolic route found in eukaryotes, archaea, and some bacteria.[3] It is responsible for the production of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These molecules are the fundamental precursors for the synthesis of over 30,000 distinct isoprenoid compounds, which include cholesterol, steroid hormones, coenzyme Q10, dolichols, and prenylated proteins.[3]

The Mevalonate Pathway: A Step-by-Step Overview

The mevalonate pathway can be broadly divided into two stages: the synthesis of mevalonate from acetyl-CoA and the subsequent conversion of mevalonate into IPP and DMAPP.

From Acetyl-CoA to (R)-Mevalonate

The initial steps of the pathway occur in the cytosol and involve the sequential condensation of three acetyl-CoA molecules to form HMG-CoA.[4] This is followed by the critical, rate-limiting step catalyzed by HMG-CoA reductase.

-

Step 1: Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase.

-

Step 2: HMG-CoA synthesis: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase.[5]

-

Step 3: (R)-Mevalonate synthesis: HMG-CoA is reduced to (R)-mevalonate by HMG-CoA reductase, utilizing two molecules of NADPH as the reducing agent.[6] This is the committed and primary regulatory point of the mevalonate pathway.[6]

From (R)-Mevalonate to Isoprenoid Precursors

The subsequent steps involve the phosphorylation and decarboxylation of (R)-mevalonate to produce the five-carbon isoprenoid precursors.

-

Step 4: Mevalonate-5-phosphate formation: Mevalonate kinase catalyzes the phosphorylation of the C5 hydroxyl group of (R)-mevalonate, using ATP to form mevalonate-5-phosphate.

-

Step 5: Mevalonate-5-pyrophosphate formation: Phosphomevalonate kinase catalyzes a second phosphorylation at the C5 position, converting mevalonate-5-phosphate to mevalonate-5-pyrophosphate, again utilizing ATP.

-

Step 6: Isopentenyl pyrophosphate (IPP) formation: Mevalonate-5-pyrophosphate is decarboxylated by mevalonate pyrophosphate decarboxylase in an ATP-dependent reaction to yield isopentenyl pyrophosphate (IPP).

-

Step 7: Dimethylallyl pyrophosphate (DMAPP) formation: IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase.

The following diagram illustrates the core mevalonate pathway leading to the synthesis of IPP and DMAPP.

Biological Significance of Mevalonate Pathway Products

The end-products of the mevalonate pathway, derived from IPP and DMAPP, are a diverse group of molecules with critical cellular functions.

-

Sterols (e.g., Cholesterol): Cholesterol is an essential component of mammalian cell membranes, modulating their fluidity and permeability. It is also the precursor for the synthesis of steroid hormones (e.g., testosterone, estrogen), bile acids, and vitamin D.[4]

-

Non-Sterol Isoprenoids:

-

Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain in mitochondria, essential for cellular respiration and ATP production.

-

Dolichol: A lipid carrier involved in the N-linked glycosylation of proteins in the endoplasmic reticulum.

-

Heme A: A component of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.

-

Isopentenyladenine: A modified base found in certain transfer RNAs (tRNAs), which is important for the accuracy of protein synthesis.

-

Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): These isoprenoid intermediates are crucial for a post-translational modification called protein prenylation.[7] Prenylation involves the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to cysteine residues of specific proteins, such as small GTPases of the Ras, Rho, and Rab families.[8] This modification is essential for the proper membrane localization and function of these signaling proteins, which regulate processes like cell growth, differentiation, and cytoskeletal organization.[8]

-

Regulation of the Mevalonate Pathway

The flux through the mevalonate pathway is tightly regulated to meet cellular demands for its products while preventing the toxic accumulation of intermediates. This regulation occurs at multiple levels, primarily centered on HMG-CoA reductase.

-

Transcriptional Control: The expression of the HMG-CoA reductase gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and move to the nucleus, where they bind to the sterol regulatory element (SRE) in the promoter of the HMG-CoA reductase gene, upregulating its transcription.[3][4]

-

Post-Translational Regulation of HMG-CoA Reductase:

-

Degradation: High levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase.

-

Phosphorylation: HMG-CoA reductase can be inactivated by phosphorylation, a process regulated by cellular energy status through AMP-activated protein kinase (AMPK).[6]

-

-

Feedback Inhibition: Downstream products of the pathway, such as FPP and GGPP, can allosterically inhibit HMG-CoA reductase.

The following diagram illustrates the regulatory mechanisms of the mevalonate pathway.

Quantitative Data

Precise quantification of mevalonate pathway intermediates and enzyme kinetics is crucial for understanding its regulation and for the development of therapeutic inhibitors.

Table 1: Kinetic Parameters of Key Human Mevalonate Pathway Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| HMG-CoA Reductase | HMG-CoA | 4 | - | [9] |

| HMG-CoA Reductase | NADPH | 28.9 ± 5.1 | 6.85 ± 0.3 s-1 | [10] |

| Mevalonate Kinase | DL-Mevalonate | 24 | 37 units/mg | |

| Mevalonate Kinase | ATP | 74 | 37 units/mg |

Note: Kinetic parameters can vary depending on the experimental conditions and the specific isoform of the enzyme.

Table 2: Intracellular Concentrations of Mevalonate Pathway Intermediates in Mammalian Cells

| Metabolite | Cell Type | Concentration (pmol/106 cells) | Reference(s) |

| Farnesyl Pyrophosphate (FPP) | NIH3T3 cells | 0.125 ± 0.010 | [11] |

| Geranylgeranyl Pyrophosphate (GGPP) | NIH3T3 cells | 0.145 ± 0.008 | [11] |

Note: Intracellular metabolite concentrations are highly dynamic and can vary significantly with cell type, metabolic state, and environmental conditions.

Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol describes a common method for measuring HMG-CoA reductase activity by monitoring the consumption of NADPH spectrophotometrically.

Materials:

-

Cell or tissue lysate containing HMG-CoA reductase

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

-

HMG-CoA solution

-

NADPH solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing assay buffer and the cell lysate.

-

Initiate the reaction by adding a known concentration of HMG-CoA and NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the HMG-CoA reductase activity.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH (6220 M-1cm-1).

The following diagram outlines the general workflow for an HMG-CoA reductase activity assay.

Analysis of Protein Prenylation

Protein prenylation can be assessed through various methods, including metabolic labeling and Western blotting.

Metabolic Labeling with [³H]-Mevalonic Acid:

-

Culture cells in the presence of [³H]-mevalonic acid.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Detect radiolabeled (prenylated) proteins by autoradiography.

Western Blotting for Prenylation-Dependent Mobility Shift:

-

Treat cells with or without a prenylation inhibitor (e.g., a statin or a specific farnesyltransferase or geranylgeranyltransferase inhibitor).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform a Western blot using an antibody specific to the protein of interest.

-

Unprenylated proteins often exhibit a slight increase in electrophoretic mobility (appear as a lower molecular weight band) compared to their prenylated counterparts.

Implications in Health and Disease

The central role of the mevalonate pathway in cellular physiology makes it a critical player in various pathological conditions and a prime target for therapeutic intervention.

-

Cardiovascular Disease: The most well-known clinical application related to the mevalonate pathway is the use of statins to lower cholesterol levels and reduce the risk of cardiovascular disease. Statins are competitive inhibitors of HMG-CoA reductase.[6]

-

Cancer: The mevalonate pathway is often upregulated in cancer cells to support their high proliferation rates and the demand for membrane components and signaling molecules.[4] The pathway's products, particularly prenylated proteins like Ras and Rho GTPases, are critical for oncogenic signaling.[8] Consequently, inhibitors of the mevalonate pathway, including statins and specific prenyltransferase inhibitors, are being investigated as potential anti-cancer agents.

-

Inflammatory and Autoimmune Disorders: The mevalonate pathway is implicated in inflammatory processes. Genetic defects in mevalonate kinase, the second enzyme in the pathway, lead to a rare autoinflammatory disease called mevalonic aciduria.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 8. Effects of mevalonate kinase interference on cell differentiation, apoptosis, prenylation and geranylgeranylation of human keratinocytes are attenuated by farnesyl pyrophosphate or geranylgeranyl pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]

- 10. Structural features and domain movements controlling substrate binding and cofactor specificity in class II HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry of Mevalonic Acid: (R)- vs. (S)-Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid (MVA), a pivotal molecule in cellular metabolism, serves as the cornerstone of the mevalonate (B85504) pathway, a fundamental biosynthetic route responsible for the production of a vast array of vital compounds, including cholesterol, steroid hormones, and non-sterol isoprenoids. The presence of a chiral center at the C3 position of its pentanoic acid chain gives rise to two stereoisomers: (R)-mevalonic acid and (S)-mevalonic acid. This technical guide provides a comprehensive exploration of the stereochemical nuances of these enantiomers, their differential biological activities, and the experimental methodologies employed to distinguish and characterize them. A thorough understanding of this stereoselectivity is paramount for researchers in drug development and metabolic studies, particularly in the context of targeting the mevalonate pathway for therapeutic intervention.

The Primacy of (R)-Mevalonic Acid in Biology

The biological significance of mevalonic acid is almost exclusively attributed to its (R)-enantiomer.[1] The enzymes of the mevalonate pathway exhibit a high degree of stereospecificity, recognizing and processing only (R)-mevalonic acid.[2] The initial and rate-limiting step of this pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to (R)-mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase.[3] This enzymatic stereoselectivity dictates that only the (R)-form is channeled into the downstream synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids.

In stark contrast, this compound is biologically inert within the canonical mevalonate pathway. It is not recognized as a substrate by the key downstream enzyme, mevalonate kinase, and therefore does not contribute to the biosynthesis of isoprenoids.

Quantitative Analysis of Biological Activity

| Parameter | (R)-Mevalonic Acid | This compound | Source Organism | Reference |

| Substrate for Mevalonate Kinase | Yes | No | Eukaryotes, Archaea, some Bacteria | [2] |

| Km for Mevalonate Kinase (DL-MVA) | 3.6 ± 0.5 µM | Not a substrate | Rat Ovary | [5] |

Note: The Km value presented is for the racemic mixture (DL-Mevalonic Acid). Given the stereospecificity of the enzyme, this value primarily reflects the binding affinity for the (R)-enantiomer.

Signaling Pathways and Logical Relationships

The central role of (R)-mevalonic acid in the mevalonate pathway is a critical aspect of cellular signaling and metabolism. This pathway's products are not only essential for membrane integrity and hormone production but are also involved in post-translational modifications of proteins, such as prenylation, which is crucial for the function of small GTPases involved in signal transduction.

The following diagram illustrates the stereospecificity of the mevalonate pathway, highlighting the exclusive role of the (R)-enantiomer.

Experimental Protocols

Enantioselective Synthesis of (R)- and this compound

A robust method for the enantioselective synthesis of both (R)- and this compound is crucial for their biological evaluation. The following protocol is a summary of a recently developed method.[3]

Workflow for Enantioselective Synthesis:

Methodology:

-

Enantioselective Epoxidation: Isoprenol is subjected to an enantioselective epoxidation using a zirconium catalyst with either L-diisopropyl tartrate (L-DIPT) to yield the (R)-epoxide or D-DIPT for the (S)-epoxide.[3]

-

Cyanide Ring Opening: The resulting chiral epoxide undergoes a regioselective ring-opening reaction with a cyanide source, such as sodium cyanide.

-

Nitrile Hydrolysis: The nitrile intermediate is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid, (R)- or this compound.

-

Purification: The final product is purified using standard chromatographic techniques.

Non-Radioactive Mevalonate Kinase Activity Assay

This assay provides a method to determine the activity of mevalonate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, and pyruvate (B1213749) kinase.

-

Substrate Addition: Add a known concentration of either purified (R)-mevalonic acid or this compound to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding a purified preparation of mevalonate kinase.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation to determine the mevalonate kinase activity. The activity is expected to be observed only in the presence of (R)-mevalonic acid.

Chiral HPLC Separation of Mevalonic Acid Enantiomers

The separation of (R)- and this compound is essential for their individual analysis and for assessing the enantiomeric purity of synthetic preparations. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Methodology:

-

Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of acidic compounds. Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX or QD-AX), are effective for this purpose.[6]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a polar organic solvent such as methanol, with an acidic additive (e.g., acetic acid or formic acid) to ensure the analyte is in the correct ionic form for interaction with the stationary phase.

-

Sample Preparation: Dissolve the mevalonic acid sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

-

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The stereochemistry of mevalonic acid is a critical determinant of its biological function. Only the (R)-enantiomer is a substrate for the enzymes of the mevalonate pathway, making it the sole precursor for the vast array of isoprenoids essential for cellular life. The (S)-enantiomer, in contrast, is biologically inactive in this context. This profound stereoselectivity underscores the importance of utilizing enantiomerically pure forms of mevalonic acid in research and drug development. The experimental protocols outlined in this guide provide a framework for the synthesis, enzymatic analysis, and chiral separation of (R)- and this compound, enabling researchers to further investigate the intricacies of the mevalonate pathway and its role in health and disease.

References

- 1. THE BIOSYNTHESIS OF MEVALONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mevalonate kinase - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chiraltech.com [chiraltech.com]

A Historical Perspective on the Discovery of the Mevalonate Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) pathway, a cornerstone of isoprenoid biosynthesis, is a fundamental metabolic route in eukaryotes, archaea, and some bacteria. Its elucidation represents a landmark achievement in biochemistry, revealing the intricate steps from the simple two-carbon unit, acetyl-CoA, to a vast array of vital molecules including cholesterol, steroid hormones, and non-sterol isoprenoids. This technical guide provides a comprehensive historical perspective on the discovery of this pathway, detailing the key experiments, methodologies, and quantitative data that paved the way for our current understanding. This journey not only highlights the intellectual prowess of the scientists involved but also offers valuable insights into the experimental approaches that continue to shape modern biochemical research.

The Genesis of an Idea: Acetate (B1210297) as the Building Block

The story of the mevalonate pathway begins with the quest to understand the origin of the complex carbon skeleton of cholesterol. In the early 1940s, Konrad Bloch, in collaboration with David Rittenberg, embarked on a series of groundbreaking experiments employing isotopic tracers, a revolutionary technique at the time pioneered by Rudolf Schoenheimer.[1][2] Their pivotal work established that the two-carbon molecule, acetic acid, serves as the fundamental building block for the entire cholesterol molecule.[1]

Key Experiment: Isotopic Labeling to Trace the Origin of Cholesterol Carbons

Objective: To determine if acetate is a precursor for cholesterol biosynthesis.

Methodology: Bloch and Rittenberg utilized deuterium (B1214612) (²H), a stable isotope of hydrogen, and later the radioactive isotope carbon-14 (B1195169) (¹⁴C), to label acetate molecules.[3][4]

-

Preparation of Labeled Acetate: Acetate was synthesized with either deuterium or ¹⁴C incorporated into its methyl or carboxyl group.

-

Animal Studies: The labeled acetate was administered to rats or mice through their diet or via injection.[3]

-

Isolation of Cholesterol: After a period of time, the animals were sacrificed, and cholesterol was isolated from their tissues, primarily the liver, through a series of extraction and purification steps.

-

Isotopic Analysis: The isolated cholesterol was then analyzed for the presence of the isotopic label. For deuterium, this was done using mass spectrometry. For ¹⁴C, a Geiger-Müller counter was used to detect radioactivity.[5]

Results: The experiments demonstrated that both the carbon and hydrogen atoms of the administered acetate were incorporated into the newly synthesized cholesterol molecules.[4][5] This provided unequivocal evidence that acetate is a major precursor in cholesterol biosynthesis.

The Search for Intermediates: Unraveling the Pathway

With acetate established as the starting material, the next challenge was to identify the intermediate compounds formed during its conversion to cholesterol. This endeavor was pursued by several research groups, with significant contributions from Feodor Lynen and his colleagues. Lynen's work on "activated acetic acid," or acetyl-CoA, was crucial in understanding the initial steps of the pathway.[6][7] He demonstrated that acetyl-CoA is the form in which acetate enters the biosynthetic route.[8]

The Discovery of a Key Intermediate: Mevalonic Acid

A major breakthrough came in 1956 from the laboratory of Karl Folkers at Merck.[9] While searching for a growth factor for the bacterium Lactobacillus acidophilus, they isolated a novel compound which they named mevalonic acid.[10][11][12] This discovery was pivotal as it was soon demonstrated that mevalonic acid is a direct and efficient precursor of cholesterol.

Key Experiment: The Lactobacillus acidophilus Bioassay for Mevalonic Acid

Objective: To identify and isolate a growth factor for Lactobacillus acidophilus.

Methodology: This bioassay was instrumental in the discovery of mevalonic acid.

-

Microorganism: A specific strain of Lactobacillus acidophilus (ATCC 4356) that requires an external source of an acetate-replacing factor for growth was used.[13][14]

-

Culture Medium: A defined growth medium lacking the essential growth factor was prepared. This typically included a carbon source (like glucose), vitamins, minerals, and amino acids, but was deficient in the factor that could be replaced by acetate.

-

Assay Procedure:

-

Various fractions from natural sources (such as dried distillers' solubles) were added to the culture tubes containing the basal medium.

-

The tubes were then inoculated with a standardized culture of Lactobacillus acidophilus ATCC 4356.[15][16]

-

The cultures were incubated under controlled conditions (e.g., 37°C for 24-48 hours).

-

Bacterial growth was measured by turbidimetry (measuring the cloudiness of the culture) or by titrating the amount of lactic acid produced.

-

-

Purification: The fraction that showed the highest growth-promoting activity was subjected to further purification steps, ultimately leading to the isolation of crystalline mevalonic acid.[10]

Results: Mevalonic acid was identified as the potent growth factor for Lactobacillus acidophilus. Subsequent studies using radiolabeled mevalonic acid confirmed its rapid and efficient conversion to cholesterol in animal tissues, establishing it as a key intermediate in the pathway.

The Rate-Limiting Step: Discovery of HMG-CoA Reductase and its Inhibition

The elucidation of the steps leading from acetyl-CoA to mevalonic acid revealed the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme responsible for the conversion of HMG-CoA to mevalonate, HMG-CoA reductase, was identified as the rate-limiting enzyme of the entire cholesterol biosynthetic pathway. This discovery was a critical turning point, as it presented a prime target for pharmacological intervention to lower cholesterol levels.

In the 1970s, Akira Endo, a Japanese biochemist, embarked on a systematic search for microbial metabolites that could inhibit HMG-CoA reductase.[17] His efforts led to the discovery of compactin (later named mevastatin) from the fungus Penicillium citrinum, the first identified HMG-CoA reductase inhibitor.[18][19] This pioneering work laid the foundation for the development of the statin class of drugs, which have revolutionized the treatment of hypercholesterolemia.

Key Experiment: Assay for HMG-CoA Reductase Activity

Objective: To measure the enzymatic activity of HMG-CoA reductase and to screen for inhibitors.

Methodology: The early assays for HMG-CoA reductase activity were based on spectrophotometric or radioisotopic methods.

-

Enzyme Preparation: HMG-CoA reductase was typically isolated from rat liver microsomes.

-

Spectrophotometric Assay:

-

The assay mixture contained the enzyme preparation, the substrate HMG-CoA, and the co-factor NADPH.

-

The activity of the enzyme was determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.[12][20][21][22]

-

To screen for inhibitors, various compounds were added to the assay mixture, and the reduction in the rate of NADPH oxidation was measured.

-

-

Radioisotopic Assay:

-

Radiolabeled [¹⁴C]HMG-CoA was used as the substrate.

-

After incubation with the enzyme, the product, [¹⁴C]mevalonate, was separated from the unreacted substrate using techniques like thin-layer chromatography.

-

The amount of radioactivity in the mevalonate spot was then quantified to determine the enzyme's activity.

-

Results: These assays allowed for the characterization of HMG-CoA reductase and the identification of potent competitive inhibitors like compactin.[18] The spectrophotometric assay, in particular, provided a convenient and continuous method for screening large numbers of potential inhibitors.

Quantitative Data Summary

The following tables summarize some of the key quantitative data from the historical experiments that were pivotal in elucidating the mevalonate pathway.

| Experiment | Labeled Precursor | Organism/Tissue | Incorporation into Cholesterol (%) | Reference |

| Isotopic Tracing | Deuterated Acetate | Rat | Significant incorporation | Bloch & Rittenberg (1942) |

| Isotopic Tracing | [¹⁴C]Acetate | Rat Liver | ~15% of administered dose | Gould et al. (1953) |

| Mevalonic Acid Incorporation | DL-[2-¹⁴C]Mevalonate | Rat Liver Homogenate | ~43% | Tavormina et al. (1956) |

Table 1: Incorporation of Labeled Precursors into Cholesterol. This table highlights the efficiency of different precursors in cholesterol biosynthesis.

| Enzyme | Source | Assay Method | Inhibitor | Ki Value | Reference |

| HMG-CoA Reductase | Rat Liver Microsomes | Spectrophotometric | Compactin (ML-236B) | 1.1 x 10⁻⁹ M | Endo et al. (1976) |

| HMG-CoA Reductase | Human Fibroblasts | Spectrophotometric | Compactin (ML-236B) | 2.3 x 10⁻⁹ M | Brown et al. (1978)[19] |

Table 2: Early Inhibition Data for HMG-CoA Reductase. This table presents the initial findings on the potent inhibition of HMG-CoA reductase by compactin.

Visualizing the Discoveries

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Figure 1: The Mevalonate Pathway.

Figure 2: Isotopic Tracer Experimental Workflow.

Figure 3: Lactobacillus acidophilus Bioassay Workflow.

Conclusion

The discovery of the mevalonate pathway is a testament to the power of curiosity-driven research and the development of innovative experimental techniques. From the initial use of isotopic tracers to the elegant application of microbial bioassays and enzyme kinetics, each step in unraveling this complex pathway was built upon meticulous experimentation and insightful interpretation. The historical journey not only provides a fascinating narrative of scientific discovery but also serves as a valuable resource for contemporary researchers. The methodologies developed by these pioneers laid the groundwork for modern metabolomics and drug discovery, and their legacy continues to inspire the pursuit of knowledge in the intricate world of cellular metabolism. The identification of HMG-CoA reductase as a therapeutic target has had a profound impact on human health, underscoring the immense value of fundamental biochemical research.

References

- 1. Konrad E. Bloch | Nobel Prize, Lipids, Cholesterol | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism of fatty acids and regulation of cholesterol [animalresearch.info]

- 4. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Konrad Emil Bloch - Wikipedia [en.wikipedia.org]

- 6. Feodor Lynen - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. 50th Anniversary: Nobel Prize for Feodor Lynen - ChemistryViews [chemistryviews.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Measurement of cholesterol synthesis in man by isotope kinetics of squalene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New developments in lipid-lowering therapy: the role of inhibitors of hydroxymethylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Growth Optimization of Lactobacillus acidophilus for Production of Antimicrobial Peptide Acidocin 4356: Scale up from Flask to Lab-Scale Fermenter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. archive.aessweb.com [archive.aessweb.com]

- 15. The effects of the Lactobacillus acidophilus ATCC 4356 on the oxidative stress of reproductive system in diabetic male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologics.com [microbiologics.com]

- 17. nobelprize.org [nobelprize.org]

- 18. researchgate.net [researchgate.net]

- 19. Compactin [ouci.dntb.gov.ua]

- 20. merckmillipore.com [merckmillipore.com]

- 21. mdpi.com [mdpi.com]

- 22. byjus.com [byjus.com]

Introduction: The Mevalonate Pathway and Stereochemical Specificity

The user wants an in-depth technical guide on the function of (S)-Mevalonic acid in non-sterol isoprenoid synthesis.

Initial Analysis & Correction: My initial search confirms a critical biochemical fact: the biologically active enantiomer in the mevalonate (B85504) pathway is (R)-Mevalonic acid , not this compound[1][2][3]. The enzymes in the pathway, particularly Mevalonate Kinase, are stereospecific and act on the (R)-form[4]. This compound is the inactive enantiomer.

This is a crucial clarification that must be the cornerstone of the whitepaper. The audience (researchers, scientists) will expect this level of precision. The guide must first explain the canonical pathway involving (R)-Mevalonic acid to provide context and then discuss the role, or lack thereof, of the (S)-enantiomer. It's possible (S)-MVA could act as a competitive inhibitor, so I need to investigate that.

Plan Refinement:

-

Introduction:

-

Introduce the mevalonate pathway and its importance in producing isoprenoids[5][6].

-

Immediately address the stereochemistry: State clearly that (R)-MVA is the active precursor and (S)-MVA is inactive in the canonical pathway[2]. Explain that the guide will first detail the function of (R)-MVA and then explore the specific role of (S)-MVA.

-

-

The Canonical Mevalonate Pathway ((R)-MVA):

-

Describe the "upper" mevalonate pathway: Acetyl-CoA -> HMG-CoA -> (R)-Mevalonate, highlighting the rate-limiting enzyme HMG-CoA reductase (HMGCR)[1][7].

-

Describe the "lower" mevalonate pathway: (R)-Mevalonate -> Mevalonate-5-phosphate -> Mevalonate-5-pyrophosphate -> Isopentenyl pyrophosphate (IPP)[1][8]. Mention the key enzymes: Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK).

-

Explain the isomerization of IPP to Dimethylallyl pyrophosphate (DMAPP)[9]. IPP and DMAPP are the universal C5 building blocks for all isoprenoids.

-

-

Synthesis of Non-Sterol Isoprenoids:

-

Explain the sequential condensation of IPP and DMAPP to form key non-sterol precursors:

-

Detail the downstream products synthesized from these precursors:

-

Protein Prenylation: Attachment of farnesyl (from FPP) or geranylgeranyl (from GGPP) groups to signaling proteins like Ras, Rho, and Rab GTPases[5][11]. This is critical for their membrane localization and function.

-

Ubiquinone (Coenzyme Q10): The polyisoprenoid tail is derived from FPP[5]. Essential for the mitochondrial electron transport chain.

-

Dolichol: A long-chain isoprenoid alcohol (derived from FPP) required for N-linked glycosylation of proteins in the ER[10].

-

Heme A: A component of cytochrome c oxidase, its synthesis involves a farnesyl group from FPP[12].

-

Isopentenylated tRNA: DMAPP is used to modify certain tRNAs, which is essential for proper translation[10].

-

-

-

The Role of this compound:

-

Enzymatic Specificity: Emphasize that Mevalonate Kinase (MVK) is stereospecific for the (R)-enantiomer[4]. This is the primary reason (S)-MVA does not function as a precursor.

-

Potential for Inhibition: Search for any evidence of (S)-MVA acting as an inhibitor of MVK or other pathway enzymes. While my initial searches haven't yielded a specific paper on (S)-MVA as an inhibitor, I can cite studies on substrate analogues of MVK to discuss the structural requirements for binding and inhibition[13]. This will provide a scientifically grounded hypothesis even if direct evidence is sparse.

-

Metabolic Fate: Discuss what might happen to (S)-MVA in a biological system. It is likely not metabolized by the pathway and would be excreted.

-

-

Data Presentation (Tables):

-

Table 1: Key Enzymes in Non-Sterol Isoprenoid Synthesis: List the enzymes (HMGCR, MVK, PMVK, GGPPS1, etc.), their substrates, products, and function.

-

Table 2: Quantitative Analysis of Isoprenoid Intermediates: Summarize data from LC-MS/MS studies on the basal concentrations of GPP, FPP, and GGPP in biological samples (e.g., plasma, cancer cells)[14][15][16]. I will present this as a range of reported values.

-

Table 3: Kinetic Properties of Mevalonate Kinase (MVK): Include Km values for (R)-mevalonate and ATP, and optimal pH/temperature from various sources[17][18]. This reinforces the enzyme's specificity and characteristics.

-

-

Experimental Protocols:

-

Protocol 1: Mevalonate Kinase (MVK) Activity Assay: Provide a detailed, step-by-step protocol for a coupled spectrophotometric assay that measures NADH consumption[17][18]. This is a classic and relevant method.

-

Protocol 2: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS: Detail a general workflow for sample preparation (extraction), chromatographic separation (column, mobile phases, gradient), and mass spectrometric detection (ionization mode, MRM transitions) based on published methods[14][16].

-

-

Mandatory Visualization (Graphviz):

-

Diagram 1: The Mevalonate Pathway to Non-Sterol Isoprenoids: A clear signaling pathway diagram showing the conversion of Acetyl-CoA to GGPP and its downstream products. I will explicitly show (R)-MVA as the substrate and indicate that (S)-MVA does not proceed.

-

Diagram 2: Experimental Workflow for MVK Activity Assay: A flowchart illustrating the steps from sample preparation to data analysis for the spectrophotometric assay.

-

Diagram 3: LC-MS/MS Workflow for Isoprenoid Quantification: A flowchart detailing the process from cell/plasma sample to final quantification of isoprenoids.

-

I will ensure all diagrams adhere to the strict color, contrast, and width specifications.

-

By structuring the guide this way, I can provide a technically accurate and comprehensive resource that directly addresses the user's query about "this compound" while educating them on the correct, biologically relevant pathway involving the (R)-enantiomer. The inclusion of quantitative data, detailed protocols, and clear diagrams will meet all the core requirements for the target audience.### A Technical Guide to the Mevalonate Pathway and the Role of this compound in Non-Sterol Isoprenoid Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The mevalonate (MVA) pathway is a fundamental metabolic route responsible for the synthesis of a vast array of isoprenoids, which are critical for numerous cellular functions. This technical guide provides an in-depth exploration of the MVA pathway, focusing on the synthesis of non-sterol isoprenoids. A central theme of this document is the critical stereospecificity of the pathway's enzymes, which exclusively utilize (R)-Mevalonic acid as a substrate. We will first elucidate the canonical pathway involving (R)-MVA, from its synthesis via HMG-CoA reductase to the generation of key precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Subsequently, we will detail the synthesis and function of essential non-sterol isoprenoids, including those required for protein prenylation, ubiquinone synthesis, and protein glycosylation. The specific role of the biologically inactive enantiomer, this compound, will be discussed in the context of enzymatic specificity and its potential as an inhibitor. This guide incorporates quantitative data, detailed experimental protocols, and pathway diagrams to serve as a comprehensive resource for professionals in life sciences and drug development.

The mevalonate pathway is an essential metabolic cascade that produces two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These molecules are the universal precursors for the synthesis of over 30,000 distinct isoprenoid compounds, which include both sterols (like cholesterol) and a diverse family of non-sterol isoprenoids[1][9]. Non-sterol isoprenoids are vital for fundamental cellular processes such as signal transduction, mitochondrial respiration, and protein glycosylation[5][6].

A crucial and often overlooked aspect of the mevalonate pathway is its strict stereospecificity. The enzymes of this pathway are precisely configured to recognize and process only one of the two enantiomers of mevalonic acid: (3R)-Mevalonic acid [2]. Its mirror image, This compound , is not a substrate for the canonical pathway and is therefore considered biologically inactive in the context of isoprenoid biosynthesis[3][4]. This guide will first detail the established function of (R)-Mevalonic acid in the synthesis of non-sterol isoprenoids before examining the specific role and metabolic fate of the (S)-enantiomer.

The Canonical Pathway: Synthesis of Isoprenoid Precursors from (R)-Mevalonic Acid

The synthesis of IPP and DMAPP from acetyl-CoA can be conceptually divided into upper and lower stages, with (R)-Mevalonic acid as the key intermediate connecting them.

2.1. Upper Mevalonate Pathway: Formation of (R)-Mevalonate The pathway begins in the cytosol with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[5]. The subsequent step is the rate-limiting reaction for the entire pathway: the reduction of HMG-CoA to (R)-Mevalonate, catalyzed by the enzyme HMG-CoA Reductase (HMGCR) [7]. This enzyme is the primary target of statin drugs, which are widely used to lower cholesterol[5][19].

2.2. Lower Mevalonate Pathway: Conversion of (R)-Mevalonate to IPP (R)-Mevalonate is sequentially phosphorylated by two ATP-dependent kinase enzymes to generate IPP:

-

(R)-Mevalonate is first phosphorylated at the C5 hydroxyl group by Mevalonate Kinase (MVK) to yield mevalonate-5-phosphate[8][20]. This enzyme is highly specific for the (R)-enantiomer.

-

Mevalonate-5-phosphate is then phosphorylated again by Phosphomevalonate Kinase (PMVK) to form mevalonate-5-pyrophosphate[8].

-

Finally, mevalonate-5-pyrophosphate is decarboxylated by Mevalonate Pyrophosphate Decarboxylase (MVD) in an ATP-dependent reaction to produce the first key C5 building block, isopentenyl pyrophosphate (IPP) [1].

IPP is subsequently isomerized to dimethylallyl pyrophosphate (DMAPP) by the enzyme IPP Isomerase, yielding the second C5 unit necessary for downstream synthesis[9].

Synthesis and Function of Key Non-Sterol Isoprenoids

IPP and DMAPP are condensed in a head-to-tail fashion by prenyltransferases to create linear isoprenoid pyrophosphates of varying chain lengths. The most important for non-sterol isoprenoid synthesis are geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20)[10][11].

-

Protein Prenylation: FPP and GGPP are essential lipid donors for a critical post-translational modification known as prenylation. Farnesyltransferase (FT) and Geranylgeranyltransferases (GGT I and II) attach these isoprenoid anchors to cysteine residues near the C-terminus of key signaling proteins, such as members of the Ras, Rho, and Rab small GTPase families[5][11]. This modification is indispensable for their proper localization to cellular membranes, where they participate in signal transduction pathways regulating cell growth, differentiation, and cytoskeletal organization[5][12].

-

Ubiquinone (Coenzyme Q10) Synthesis: The polyisoprenoid tail of ubiquinone, a vital electron carrier in the mitochondrial electron transport chain, is synthesized from FPP[5][12]. Inhibition of the MVA pathway can therefore compromise mitochondrial bioenergetics.

-

Dolichol Synthesis: Dolichol phosphate, a long-chain polyisoprenoid derived from FPP, acts as a lipid carrier for oligosaccharide chains in the endoplasmic reticulum[6][10]. It is essential for the N-linked glycosylation of many secretory and membrane-bound proteins.

-

Heme A and Isopentenylated tRNA: FPP is a precursor for the farnesyl tail of Heme A, a component of cytochrome c oxidase in mitochondria[12]. Additionally, DMAPP is used directly to modify certain transfer RNAs (tRNAs), a modification necessary for translational fidelity[10].

The overall flow from (R)-Mevalonic acid to these essential non-sterol products is illustrated below.

Caption: The Mevalonate Pathway for Non-Sterol Isoprenoid Synthesis.

The Specific Role of this compound

The functionality of the mevalonate pathway is dictated by the high substrate specificity of its enzymes. The first committed step in the lower pathway, catalyzed by Mevalonate Kinase (MVK), is exclusively selective for the (3R)-enantiomer of mevalonic acid[4]. Structural studies of MVK reveal a binding pocket that constrains the orientation of the substrate, allowing the γ-phosphoryl group of ATP to be transferred only to the C5-hydroxyl group of (R)-MVA[4].

Due to this stereospecificity, this compound cannot be phosphorylated by MVK and thus cannot enter the downstream pathway to produce IPP and subsequent isoprenoids. It is effectively a metabolic dead-end.

While direct studies are limited, it is plausible that (S)-MVA could act as a weak competitive inhibitor of MVK by occupying the active site without being turned over. Studies using various mevalonate analogues have shown that modifications at the C3 position can lead to competitive inhibition[13]. However, as the naturally occurring inactive enantiomer, (S)-MVA is generally not considered a potent inhibitor and is likely cleared from the system without significant metabolic interaction.

Quantitative Data

The concentrations of isoprenoid intermediates and the kinetic properties of pathway enzymes are tightly regulated. The following tables summarize key quantitative data from the literature.

Table 1: Key Enzymes in the Eukaryotic Pathway to Non-Sterol Isoprenoids

| Enzyme | Abbreviation | Substrate(s) | Product | Core Function |

|---|---|---|---|---|

| HMG-CoA Reductase | HMGCR | HMG-CoA, NADPH | (R)-Mevalonate | Rate-limiting step of the pathway[7] |

| Mevalonate Kinase | MVK | (R)-Mevalonate, ATP | Mevalonate-5-P | First phosphorylation step[20] |

| Phosphomevalonate Kinase | PMVK | Mevalonate-5-P, ATP | Mevalonate-5-PP | Second phosphorylation step[8] |

| FPP Synthase | FPPS | IPP, DMAPP, GPP | Farnesyl-PP (FPP) | Synthesis of the C15 precursor[11] |

| GGPP Synthase | GGPPS | FPP, IPP | Geranylgeranyl-PP (GGPP) | Synthesis of the C20 precursor[10] |

Table 2: Reported Basal Concentrations of Isoprenoid Pyrophosphates

| Isoprenoid | Matrix | Concentration Range | Reference(s) |

|---|---|---|---|

| GPP | Human Plasma | < 0.04 ng/mL | [14][15] |

| FPP | Human Plasma | 0.05 - 0.25 ng/mL | [14][15] |

| GGPP | Human Plasma | 0.10 - 0.50 ng/mL | [14][15] |

| FPP | HepG2 Cells | ~0.5 - 2.0 pmol/mg protein | [16] |

| GGPP | HepG2 Cells | ~1.0 - 5.0 pmol/mg protein | [16] |

Note: Concentrations can vary significantly based on cell type, metabolic state, and analytical method.

Table 3: Representative Kinetic Properties of Mevalonate Kinase (MVK)

| Organism | Km ((R,S)-Mevalonate) | Km (ATP) | Optimal pH | Optimal Temp. | Reference(s) |

|---|---|---|---|---|---|

| S. cerevisiae | ~76 µM | ~400 µM | 8.0 | - | [18] |

| T. castaneum | ~30 µM | - | 8.0 | 40°C | [17] |

| Pig Liver | ~4.3-0.2 mM (analogues) | - | - | - | [13] |

Note: Km values for racemic (R,S)-mevalonate are often reported; the affinity for pure (R)-mevalonate is approximately twice as high.

Experimental Protocols

6.1. Protocol 1: Mevalonate Kinase (MVK) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine MVK activity by measuring the rate of NADH oxidation. The production of ADP by MVK is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions.

Materials:

-

Assay Buffer: 100 mM KH₂PO₄/K₂HPO₄ buffer, pH 8.0

-

Reagents: MgCl₂ (1 M), ATP (100 mM), NADH (10 mM), Phosphoenolpyruvate (PEP, 100 mM), (R,S)-Mevalonic acid (100 mM, prepared from mevalonolactone), Pyruvate Kinase (PK, ~500 units/mL), Lactate Dehydrogenase (LDH, ~1000 units/mL)

-

Purified MVK enzyme or cell lysate

Procedure:

-

Prepare a 1.0 mL reaction mixture in a quartz cuvette by adding the following components to the final concentrations specified: 5 mM MgCl₂, 4 mM ATP, 0.16 mM NADH, 0.5 mM PEP, 75 units LDH, and 81 units PK in assay buffer[18].

-

Add the MVK-containing sample (e.g., 5-20 µL of purified enzyme or lysate) to the cuvette and mix by gentle inversion.

-

Place the cuvette in a spectrophotometer set to 340 nm and 37°C. Monitor the baseline absorbance for 2-3 minutes to ensure stability.

-

Initiate the reaction by adding (R,S)-Mevalonate to a final concentration of 3 mM.

-

Immediately begin recording the decrease in absorbance at 340 nm over time for 5-10 minutes. The rate should be linear.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of MVK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of mevalonate-5-phosphate per minute.

Caption: Experimental Workflow for the MVK Coupled Spectrophotometric Assay.

6.2. Protocol 2: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of GPP, FPP, and GGPP in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological Sample: Plasma, cultured cells, or tissue homogenate.

-

Internal Standards (IS): Stable isotope-labeled analogues (e.g., FPP-d3, GGPP-d3).

-

Extraction Solvent: Acetonitrile/Methanol mixture or other suitable organic solvent.

-

LC-MS/MS System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation & Extraction:

-

To a known amount of sample (e.g., 100 µL plasma or 1x10⁶ cells), add the internal standard mixture.

-

Precipitate proteins by adding 3-4 volumes of ice-cold extraction solvent (e.g., acetonitrile/methanol 75:25 v/v)[14][15].

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).

-

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Acquity UPLC C18, 1.7 µm, 2.1 x 100 mm)[14][15].

-

Use a gradient elution with a mobile phase system such as:

-

Mobile Phase A: 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water.

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25)[14][15].

-

-

Run a gradient from low to high organic content over ~10 minutes to separate the isoprenoid pyrophosphates.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ESI mode.

-

Monitor the analytes using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Example transitions include:

-

The fragment ion at m/z 79 corresponds to the [PO₃]⁻ ion, which is characteristic of phosphate-containing molecules[16].

-

-

Quantification:

-

Generate a standard curve using known concentrations of GPP, FPP, and GGPP with a fixed amount of internal standard.

-

Calculate the analyte concentrations in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Caption: General Workflow for Isoprenoid Quantification by LC-MS/MS.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 3. Mevalonic Acid | C6H12O4 | CID 449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 6. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - The non-mevalonate MEP pathway of isoprenoid biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Synthesis, function, and regulation of sterol and nonsterol isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Substrate and inhibitor specificity of mevalonate kinase determined with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. The balance between induction and inhibition of mevalonate pathway regulates cancer suppression by statins: A review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mevalonate kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Regulation and Feedback Mechanisms of the Mevalonate Pathway

For Researchers, Scientists, and Drug Development Professionals

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade essential for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and the production of steroid hormones, vitamin D, and bile acids.[1][2] Given its central role in cellular physiology and its dysregulation in various diseases such as cancer and cardiovascular disease, the MVA pathway is a key area of research and a target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of the intricate regulatory and feedback mechanisms that govern the mevalonate pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling networks.

Core Regulatory Mechanisms: A Multi-tiered Approach

The regulation of the mevalonate pathway is a sophisticated process involving transcriptional control, post-translational modifications, and feedback inhibition to maintain cellular homeostasis and prevent the toxic accumulation of its end-products.[3] The primary control point is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which catalyzes the rate-limiting step in the pathway—the conversion of HMG-CoA to mevalonate.[5][6]

Transcriptional Regulation via the SREBP-2 Pathway

The transcription of HMGCR and other key enzymes in the mevalonate pathway is primarily controlled by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master regulator of cholesterol metabolism.[7][8][9] The activity of SREBP-2 is exquisitely sensitive to cellular sterol levels, particularly cholesterol in the endoplasmic reticulum (ER) membrane.[10][11]

Under low sterol conditions, the SREBP-2 Cleavage-Activating Protein (SCAP) escorts SREBP-2 from the ER to the Golgi apparatus.[12][13] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain of SREBP-2 (nSREBP-2).[7][9] This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including HMGCR, to upregulate their transcription.

Conversely, when ER cholesterol levels are high, cholesterol binds to the sterol-sensing domain of SCAP.[14] This binding induces a conformational change in SCAP, promoting its interaction with Insulin-induced gene (Insig) proteins.[10][12] The SCAP-Insig complex is retained in the ER, preventing the transport of SREBP-2 to the Golgi and thereby inhibiting its activation.[15][16] This feedback mechanism ensures that cholesterol synthesis is suppressed when cellular cholesterol levels are sufficient.

| Parameter | Value | Cell Type/Conditions | Reference(s) |

| Cholesterol Binding to SCAP (Apparent Kd) | 67 nM | Purified recombinant SCAP loop 1 | [17] |

| 25-Hydroxycholesterol (25-HC) Concentration for SREBP-2 Processing Inhibition | Significant attenuation at 100 nM; almost complete inhibition at 1 µM | CATH.a cells | [18] |

| ER Cholesterol Threshold for SREBP-2 Processing Inhibition | ~5% of total ER lipids | CHO-K1 cells | [11] |

Post-Translational Regulation: HMG-CoA Reductase Degradation

A rapid and potent mechanism for regulating the mevalonate pathway is the controlled degradation of the HMGCR protein itself. This process, known as ER-associated degradation (ERAD), is triggered by elevated levels of specific sterols and non-sterol isoprenoids.[6][19]

When certain sterols, particularly the cholesterol precursor lanosterol (B1674476) and its derivatives like 24,25-dihydrolanosterol, accumulate in the ER membrane, they induce the binding of HMGCR to Insig proteins.[20][21][22] This interaction facilitates the recruitment of E3 ubiquitin ligases, such as gp78 and Trc8, which polyubiquitinate HMGCR.[20][23] Ubiquitinated HMGCR is then recognized by the proteasome and targeted for degradation, leading to a rapid decrease in its protein levels and a subsequent reduction in mevalonate synthesis.[19][24]

Non-sterol isoprenoids, such as geranylgeranyl pyrophosphate (GGPP), also play a crucial role in augmenting HMGCR degradation.[15][18] The protein UBIAD1 acts as a sensor for GGPP levels. When GGPP is abundant, it binds to UBIAD1, promoting the dissociation of the UBIAD1-HMGCR complex and thereby facilitating the degradation of HMGCR.[25] This ensures a coordinated regulation by both sterol and non-sterol branches of the pathway.

| Parameter | Value | Cell Type/Conditions | Reference(s) |

| HMGCR Protein Half-life | ~12 hours | Sterol-depleted cells | [1][19] |

| HMGCR Protein Half-life | < 1 hour | Sterol-replete cells | [1][19] |

| EC50 for HMGCR Degradation (Cholesterol) | 30.4 µM | HMGCR(TM1-8)-GFP reporter cell line | [4] |

| EC50 for HMGCR Degradation (24,25-Dihydrolanosterol) | ~1.5 µM | HMGCR(TM1-8)-GFP reporter cell line | [4] |

| EC50 for HMGCR Degradation (Cmpd 81 - synthetic analog) | ~0.2 µM | HMGCR(TM1-8)-GFP reporter cell line | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: SREBP-2 activation pathway in response to cellular cholesterol levels.

Caption: Sterol- and isoprenoid-mediated degradation of HMG-CoA reductase.

Detailed Methodologies for Key Experiments

Immunoblotting for HMG-CoA Reductase and SREBP-2 Cleavage

Objective: To determine the protein levels of HMGCR and to assess the proteolytic processing of SREBP-2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-HMGCR, anti-SREBP-2 (N-terminus or C-terminus specific).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells as required (e.g., with sterols or statins). Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. For SREBP-2, the precursor and cleaved nuclear forms will appear at different molecular weights.

In Vitro Ubiquitination Assay for HMG-CoA Reductase

Objective: To determine if HMGCR is a direct substrate for ubiquitination by specific E3 ligases in a controlled environment.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G2), and E3 ligase (e.g., gp78).

-

Recombinant ubiquitin.

-

ATP regeneration system.

-

Ubiquitination reaction buffer.

-

Purified HMGCR (or its membrane domain).

-

SDS-PAGE and immunoblotting reagents as described above.

-

Anti-ubiquitin antibody.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the purified HMGCR substrate.

-

Initiation: Initiate the reaction by adding the E3 ligase.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and immunoblotting using an anti-HMGCR antibody to detect higher molecular weight ubiquitinated forms of HMGCR. A parallel blot with an anti-ubiquitin antibody can confirm the presence of ubiquitin chains.

Co-Immunoprecipitation (Co-IP) of SCAP-SREBP-2 Complex

Objective: To demonstrate the in vivo interaction between SCAP and SREBP-2 and how it is affected by sterol levels.

Materials:

-

Co-IP lysis buffer (a milder buffer than RIPA to preserve protein-protein interactions, e.g., a buffer with 1% NP-40).

-

Antibody for immunoprecipitation (e.g., anti-SCAP or anti-SREBP-2).

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and immunoblotting reagents.

Procedure:

-

Cell Lysis: Lyse cells under non-denaturing conditions using Co-IP lysis buffer.

-

Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and immunoblotting using antibodies against both SCAP and SREBP-2 to confirm their co-precipitation.

Quantitative Real-Time PCR (qPCR) for Mevalonate Pathway Gene Expression

Objective: To quantify the mRNA levels of key mevalonate pathway genes, such as HMGCR and SREBF2, in response to different treatments.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

Procedure:

-

RNA Extraction: Isolate total RNA from treated cells.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers.

-

Data Analysis: Run the qPCR instrument and analyze the resulting amplification data. Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.

Conclusion

The regulation of the mevalonate pathway is a paradigm of metabolic control, integrating transcriptional and post-translational mechanisms to precisely manage the cellular levels of cholesterol and essential non-sterol isoprenoids. The SREBP-2 pathway serves as the primary sensor of cellular cholesterol, while the sterol- and isoprenoid-mediated degradation of HMGCR provides a rapid mechanism to curtail flux through the pathway. A thorough understanding of these intricate feedback loops, supported by quantitative data and robust experimental methodologies, is paramount for researchers and drug development professionals seeking to modulate this pathway for therapeutic benefit. The information and protocols provided in this guide offer a solid foundation for further investigation into this vital metabolic network.

References

- 1. Geranylgeranyl pyrophosphate is a potent regulator of HRD-dependent 3-Hydroxy-3-methylglutaryl-CoA reductase degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pnas.org [pnas.org]

- 4. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis [mdpi.com]

- 9. TDP-43 mediates SREBF2-regulated gene expression required for oligodendrocyte myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Direct binding of cholesterol to the purified membrane region of SCAP: mechanism for a sterol-sensing domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Post-Translational Regulation of HMG CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Retrospective on Cholesterol Homeostasis: The Central Role of Scap - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Posttranslational Regulation of HMG CoA Reductase, the Rate-Limiting Enzyme in Synthesis of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A wolf in sheep’s clothing: unmasking the lanosterol-induced degradation of HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sterol-induced degradation of HMG CoA reductase depends on interplay of two Insigs and two ubiquitin ligases, gp78 and Trc8 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sterol-induced degradation of HMG CoA reductase depends on interplay of two Insigs and two ubiquitin ligases, gp78 and Trc8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Scap Structures Highlight Key Role for Rotation of Intertwined Luminal Loops in Cholesterol Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. creative-diagnostics.com [creative-diagnostics.com]

Natural sources and isolation of (S)-Mevalonic acid

An In-depth Technical Guide to the Natural Sources and Isolation of Mevalonic Acid with a Focus on the (S)-Enantiomer

Introduction

Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the biosynthesis of a vast array of isoprenoids and steroids in eukaryotes, archaea, and some bacteria.[1][2][3] These biomolecules are essential for numerous cellular functions, including the maintenance of membrane integrity, signaling, and hormonal regulation. The naturally occurring enantiomer is (R)-Mevalonic acid, which is the direct product of the enzyme HMG-CoA reductase.[4] Its counterpart, (S)-Mevalonic acid, is the unnatural enantiomer and is primarily accessible through chemical synthesis.[4][5] This guide provides a comprehensive overview of the natural sources of mevalonic acid, with the understanding that it is the (R)-enantiomer that is found in nature. It further details the methodologies for its isolation and quantification, and briefly touches upon the synthesis of the (S)-enantiomer for research purposes.

Natural Sources of (R)-Mevalonic Acid

(R)-Mevalonic acid is ubiquitous in organisms that utilize the mevalonate pathway. Its concentration can vary significantly depending on the organism, tissue type, and metabolic state.

Plants

In higher plants, the mevalonate pathway operates in the cytosol and is responsible for the synthesis of essential isoprenoids like sterols, sesquiterpenes, and the prenyl side chains of ubiquinone.[1] An alternative, non-mevalonate pathway (MEP pathway) operates in the plastids.[1][6] Consequently, (R)-MVA can be found in various plant tissues. Some examples of plants where mevalonic acid has been detected or is expected to be present include:

-

Brassica napus (Rapeseed)[5]

-

Medicago truncatula[7]

-

Peppermint (Mentha x piperita)[8]

-

Apples, corn, and wild carrots

Animals

In animals, the mevalonate pathway is the sole route for cholesterol and other isoprenoid biosynthesis. The highest concentrations of MVA are typically found in the liver, where cholesterol synthesis is most active. It is also detectable in blood, urine, and other tissues.

Microorganisms

A wide range of microorganisms, including yeast and certain bacteria, produce (R)-mevalonic acid as part of their metabolic processes.[1][6] Genetically engineered microorganisms are also being developed for the industrial production of mevalonic acid.[9]

The Mevalonate Pathway

The biosynthesis of (R)-Mevalonic acid is a critical part of the larger mevalonate pathway. Understanding this pathway is essential for appreciating the context in which MVA is produced and for developing strategies for its isolation.

Caption: A simplified diagram of the mevalonate pathway leading to the synthesis of isoprenoids.

Isolation and Purification of (R)-Mevalonic Acid from Natural Sources

The isolation of mevalonic acid from natural sources is challenging due to its low concentrations and its existence in equilibrium with its lactone form, mevalonolactone.[10] The protocols generally involve extraction, purification, and subsequent analysis.

General Experimental Workflow for Isolation

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. fiveable.me [fiveable.me]

- 4. chemrxiv.org [chemrxiv.org]

- 5. L-Mevalonic acid | metabolite of the mevalonate pathway | CAS# 32451-23-3 | InvivoChem [invivochem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A role for the mevalonate pathway in early plant symbiotic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procedures for the isolation and quantification of the intermediates of the mevalonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP1510583A1 - Process for producing mevalonic acid - Google Patents [patents.google.com]

- 10. Mevalonic acid - Wikipedia [en.wikipedia.org]

Chemical properties and CAS number for (S)-Mevalonic acid

An In-depth Technical Guide to (S)-Mevalonic Acid: Chemical Properties, Biological Significance, and Experimental Protocols

Introduction